molecular formula C16H21BrN2O5 B1396518 Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate CAS No. 959246-79-8

Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate

Cat. No. B1396518
M. Wt: 401.25 g/mol
InChI Key: UIWHQFNVOZDAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate is a complex organic compound. It is related to the family of compounds known as benzyloxycarbonylamino acids . These compounds are often used in the synthesis of peptides and other bioactive molecules.


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amino acid with a benzyloxycarbonyl protecting group . The benzyloxycarbonyl group serves to protect the amino group during the reaction, preventing it from reacting prematurely. The bromobutanamido group could potentially be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a central carbon atom bonded to an ethyl group, a benzyloxycarbonylamino group, and a bromobutanamido group . The benzyloxycarbonylamino group would consist of a benzene ring bonded to an oxygen atom, which is in turn bonded to a carbonyl (C=O) group and an amino (NH2) group .


Chemical Reactions Analysis

As an ester, this compound could undergo a variety of reactions. For example, it could be hydrolyzed to form a carboxylic acid and an alcohol . It could also react with amines to form amides in a process known as aminolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Preparation and Reaction Studies

  • Ethyl 2,3-dioxobutyrate 2-arylhydrazones, similar to Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate, have been used in the synthesis of various compounds. For instance, they react with bromine to form 4-bromo-derivatives, which are further used to synthesize ethyl 1-aryl-4-hydroxypyrazole-3-carboxylates and 1-aryl-3-benzoyl-4-hydroxypyrazoles. These compounds are valuable in medicinal chemistry and synthetic organic chemistry (Garg & Singh, 1970).

Acylation and Conversion Studies

  • The acylation of ethyl 4-bromo-3-hydroxybutanoate, a compound structurally related to Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate, and its derivatives leads to various biologically active compounds. These reactions and conversions are integral to pharmaceutical research, offering pathways to new drugs and therapeutic agents (Kato & Kimura, 1977).

Synthesis of Complex Molecules

  • Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate and similar compounds are used in the synthesis of complex molecules like ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives. These derivatives have potential applications in developing new materials and chemicals for various industries, including pharmaceuticals (Mayer et al., 2001).

Pharmaceutical Research

  • In pharmaceutical research, compounds related to Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate are used for preparing partially protected D-glucosamine derivatives. These derivatives play a crucial role in the development of new drugs and therapeutic compounds (Fuentes et al., 1993).

Enantioselective Synthesis

  • Ethyl 1,4-benzodioxan-2-carboxylate, related to Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate, is used in enantioselective synthesis, which is essential in producing specific isomers of pharmaceutical compounds. This process is vital for developing drugs with targeted therapeutic effects (Kasture et al., 2005).

Catalytic Reactions

  • Compounds like Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate are used in catalytic reactions to produce 2-aryl-1,3-dicarbonyl compounds. These reactions are significant in chemical synthesis, contributing to the development of various industrially and pharmaceutically important compounds (Xie et al., 2005).

Safety And Hazards

As with any chemical compound, handling Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate would require appropriate safety precautions. It’s always important to refer to the material safety data sheet (MSDS) for the specific compound to understand its potential hazards .

Future Directions

The future directions for this compound would likely involve its use in the synthesis of more complex molecules. For example, it could be used as a building block in the synthesis of pharmaceuticals or other bioactive compounds .

properties

IUPAC Name

ethyl 2-[[4-bromo-3-(phenylmethoxycarbonylamino)butanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O5/c1-2-23-15(21)10-18-14(20)8-13(9-17)19-16(22)24-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,18,20)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWHQFNVOZDAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CC(CBr)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705285
Record name Ethyl N-(3-{[(benzyloxy)carbonyl]amino}-4-bromobutanoyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate

CAS RN

959246-79-8
Record name Ethyl N-(3-{[(benzyloxy)carbonyl]amino}-4-bromobutanoyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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